Thermal and Chemical Stability of Microcin J25 vs. Nisin: A Cross-Study Analysis for Food Biopreservation
The lasso topology of MccJ25 confers exceptional thermal and chemical stability that surpasses that of nisin, the gold-standard food preservative bacteriocin active only against Gram-positive bacteria. While nisin activity is significantly compromised by pasteurization and long-term storage, MccJ25's threaded structure results in high resistance to thermal denaturation and retains activity under conditions that degrade nisin [1].
| Evidence Dimension | Retention of antimicrobial activity under thermal and storage conditions |
|---|---|
| Target Compound Data | MccJ25: Exhibits exceptionally high thermal stability and resistance to denaturation by chaotropes and organic solvents, active against Gram-negative enteric pathogens (E. coli, Salmonella, Shigella). |
| Comparator Or Baseline | Nisin: A typical cheese pasteurization process (85–105°C for 5–10 min at pH 5.6–5.8) results in 20–30% loss of activity. Storage at 25°C for 30 weeks leads to 40% loss. Ineffective against Gram-negative bacteria, yeast, or moulds. |
| Quantified Difference | Nisin loses 20–30% activity during standard pasteurization and 40% upon extended storage, whereas MccJ25's threaded lasso structure provides qualitatively superior stability under these conditions. MccJ25 also uniquely targets Gram-negative foodborne pathogens [1]. |
| Conditions | Comparative analysis based on published data for nisin in food processing contexts and MccJ25 structural stability studies. |
Why This Matters
For food biopreservation against Gram-negative pathogens, MccJ25 provides a stable alternative where the industry-standard nisin is both ineffective against the target organisms and suffers from significant activity loss during processing and storage.
- [1] Link, A. J., & Pan, S. J. (2011). Novel Variants of Microcin J25 with Increased Potency against Gram Negative Bacteria. Princeton University Invention Disclosure # 11-2663. View Source
